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Compound Name: 2-Methylbutanoic anhydride

Cat. No.: B074736 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Olfactory

and Gustatory Profiles of Key 2-Methylbutanoic Acid Esters

In the realm of flavor and fragrance chemistry, the sensory profiles of esters play a pivotal role

in the development of a vast array of products, from food and beverages to pharmaceuticals

and consumer goods. Among these, the esters of 2-methylbutanoic acid are of particular

interest due to their complex and varied fruity and sweet aromas. This guide provides a

comprehensive comparison of the sensory profiles of several key 2-methylbutanoic acid esters,

supported by quantitative data and detailed experimental protocols.

Comparative Sensory Profiles of 2-Methylbutanoic
Acid Esters
The sensory characteristics of 2-methylbutanoic acid and its esters are diverse, ranging from

cheesy and sweaty to sweet and fruity. The chirality of the 2-methylbutanoic acid moiety

significantly influences its odor profile, with the (S)-(+)-enantiomer described as fruity and

sweet, while the (R)-(-)-enantiomer possesses a cheesy, sweaty odor.[1] This chirality also

impacts the sensory perception of the corresponding esters.

The following table summarizes the available quantitative and qualitative sensory data for a

selection of 2-methylbutanoic acid esters.
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Ester
Name

Chemical
Structure

Molecular
Weight (
g/mol )

Odor
Profile

Flavor
Profile

Odor
Detection
Threshol
d (in
water)

Flavor
Detection
Threshol
d (in
water)

Methyl 2-

methylbuta

noate

C6H12O2 116.16

Fruity,

ethereal,

estery, tutti

frutti,

apple,

green,

powdery,

fatty.[2][3]

(S)-

enantiomer

: fruity,

apple-like;

(R)-

enantiomer

: fruity,

dairy.[4]

Fruity,

ethereal,

estery,

apple,

green,

pear,

tropical,

floral.[2]

Racemic:

0.4 ppb

(nasal), 0.2

ppb

(retronasal)

; (S)-

enantiomer

: 0.3 ppb

(nasal).[4]

5 ppb.[4]

Ethyl 2-

methylbuta

noate

C7H14O2 130.18 (S)-

enantiomer

: fresh

fruity,

apple-like.

[5]

(S)-

enantiomer

: etheric,

sweet,

unspecific,

pleasant

apple note

at extreme

dilution;

(R)-

enantiomer

: medical-

phenolic

note then

fruity-sweet

(S)-

enantiomer

: 0.006

ppb.[5]

10 ppb.[5]
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but

unspecific.

[5]

Propyl 2-

methylbuta

noate

C8H16O2 144.21

Winey,

fruity,

apple,

pineapple.

[6][7] (S)-

enantiomer

: intensive,

full-ripe

apple-note;

(R)-

enantiomer

: weak,

unspecific.

[8]

Not

available

Not

available

Not

available

Butyl 2-

methylbuta

noate

C9H18O2 158.24

Fruity,

tropical,

green,

ethereal,

herbal,

celery,

cocoa,

jammy,

peach,

grassy.[9]

Ethereal,

fruity,

tropical,

rummy,

green,

cocoa,

aromatic,

berry.[9]

[10]

17 ppb (as

butyl

methylbuty

rate).[11]

Not

available

2-

Methylbutyl

2-

methylbuta

noate

(Isoamyl 2-

methylbuta

noate)

C10H20O2 172.27

Sweet,

fruity, estry,

with green

waxy

nuances;

berry,

apple-like.

[12][13][14]

Sweet,

fruity,

pineapple

character

with green,

waxy, and

woody

nuances.

[12]

Not

available

Not

available
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Experimental Protocols
The sensory data presented in this guide are typically obtained through established

methodologies such as Gas Chromatography-Olfactometry (GC-O) and sensory panel

evaluations employing Quantitative Descriptive Analysis (QDA).

Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify aroma-active compounds in a sample.[9][12][13]

[14][15]

Methodology:

Sample Preparation: A volatile extract of the sample is prepared.

Gas Chromatographic Separation: The extract is injected into a gas chromatograph, which

separates the volatile compounds based on their boiling points and chemical properties.

Olfactometric Detection: The effluent from the GC column is split, with one portion going to a

standard detector (e.g., mass spectrometer for identification) and the other to a sniffing port.

Sensory Evaluation: A trained sensory panelist or group of panelists sniffs the effluent at the

sniffing port and records the time, duration, intensity, and a descriptor for each odor

detected.

Data Analysis: The olfactometric data is correlated with the chromatographic data to identify

the compounds responsible for specific aromas.

Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a

product by a trained panel.

Methodology:

Panelist Selection and Training: A panel of individuals is screened for their sensory acuity

and ability to articulate sensory perceptions. The selected panelists undergo extensive
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training to develop a consensus on a lexicon of descriptive terms for the aromas and flavors

being evaluated.

Sample Preparation and Presentation: Samples are prepared and presented to panelists in a

controlled environment to minimize bias.

Sensory Evaluation: Panelists independently evaluate the samples and rate the intensity of

each sensory attribute on a linear scale.

Data Analysis: The intensity ratings are statistically analyzed to determine the sensory profile

of each sample and to identify significant differences between samples.

Olfactory Signaling Pathway
The perception of odors, including those of 2-methylbutanoic acid esters, is initiated by the

interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory

sensory neurons in the nasal cavity. This interaction triggers a sophisticated signaling cascade.

Olfactory Sensory Neuron

Odorant Molecule
(e.g., 2-Methylbutanoic Acid Ester)

Olfactory Receptor
(GPCR)

Binds to

G-protein (Gαolf)

Activates

Adenylyl Cyclase
Activates

cAMPConverts ATP to

ATP

Cyclic Nucleotide-Gated
Ion Channel

Opens Ca²⁺ / Na⁺ InfluxAllows DepolarizationCauses Action Potential to BrainTriggers

Click to download full resolution via product page

Caption: Olfactory signal transduction pathway.

This process begins when an odorant molecule binds to an olfactory receptor, which is a G-

protein coupled receptor (GPCR). This binding activates the associated G-protein (Gαolf),

which in turn activates adenylyl cyclase. Adenylyl cyclase then converts ATP into cyclic AMP

(cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading
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to an influx of calcium and sodium ions. This influx causes depolarization of the neuron, and if

the threshold is reached, an action potential is generated and transmitted to the olfactory bulb

in the brain, where the signal is further processed, leading to the perception of smell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Sensory Analysis of 2-Methylbutanoic
Acid Esters]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074736#comparing-the-sensory-profiles-of-2-
methylbutanoic-acid-esters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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